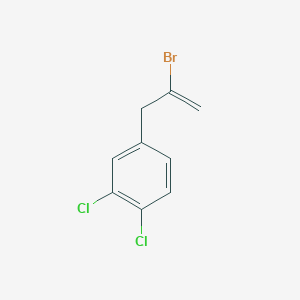

2-Bromo-3-(3,4-dichlorophenyl)-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

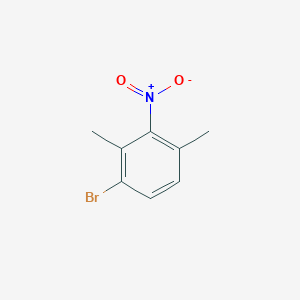

The compound "2-Bromo-3-(3,4-dichlorophenyl)-1-propene" is a halogenated alkene with potential applications in organic synthesis and material science. The presence of bromine and chlorine atoms on the propene backbone suggests that it could be a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of halogenated alkenes like "2-Bromo-3-(3,4-dichlorophenyl)-1-propene" can be achieved through halogenation reactions. For instance, a related compound, 1-(2-Chlorophenyl)-2-(4-fluorophenyl)-3-bromopropene, was prepared by reacting the corresponding propene with HBr/H2O2, indicating that a similar approach could be used for synthesizing the compound . Additionally, the use of Br/Cl to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates could be a method to introduce bromine and chlorine atoms into the propene structure .

Molecular Structure Analysis

The molecular structure and conformation of a similar compound, 2-bromo-3-chloro-1-propene, have been studied using gas-phase electron diffraction, revealing a mixture of two conformers with halogen atoms in anti or gauche positions . This suggests that "2-Bromo-3-(3,4-dichlorophenyl)-1-propene" may also exhibit conformational isomerism due to the presence of halogen atoms, which can influence its reactivity and physical properties.

Chemical Reactions Analysis

Halogenated alkenes like "2-Bromo-3-(3,4-dichlorophenyl)-1-propene" can participate in various chemical reactions. The related 1-bromo/chloro-2-carboxy-1,3-dienes, synthesized through a gold-catalyzed process, were shown to undergo Diels-Alder and cross-coupling reactions . This indicates that the compound could also be a suitable candidate for such transformations, potentially leading to the synthesis of complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated alkenes are influenced by their molecular structure. For example, the gas-phase electron diffraction study of 2-bromo-3-chloro-1-propene provided detailed geometric parameters, such as bond lengths and angles, which are crucial for understanding the compound's reactivity . The presence of bromine and chlorine atoms is likely to increase the density and boiling point compared to non-halogenated alkenes. Additionally, the electron-withdrawing nature of the halogens could affect the compound's polarity and solubility in various solvents.

科学的研究の応用

Regiochemistry in Nucleophilic Attack

2-Bromo-3-(3,4-dichlorophenyl)-1-propene and its derivatives are vital in understanding the regiochemistry of nucleophilic attacks on halo pi-allyl complexes. In a study, 2,3-dibromo-1-propene was ionized under Pd catalysis to generate a 2-bromo Pd-pi-allyl complex, which alkylated with malonate nucleophile at the terminal position. This research provides essential insights into the reaction pathways and regioselectivity during nucleophilic attacks on such compounds (Organ et al., 2003).

Catalyst-Transfer Polycondensation

The compound has been utilized in the study of catalyst-transfer polycondensation mechanisms, specifically in the Ni-catalyzed chain-growth polymerization leading to well-defined poly(3-hexylthiophene). This research is crucial for understanding the controlled synthesis of conjugated polymers, which are fundamental components in electronic devices like solar cells and transistors (Miyakoshi et al., 2005).

Preparation and Reactivity in Synthetic Chemistry

The preparation and reactivity of 2-bromo-3-(tri-n-butylstannyl)-1-propene were characterized, focusing on its reactions with aldehydes and a survey of radical reactions for C-alkylation. This compound's versatility in forming various products under different reaction conditions is valuable for synthetic chemists (Williams et al., 2016).

Optoelectronic and Charge Transport Properties

2-Bromo-3-(3,4-dichlorophenyl)-1-propene derivatives have been studied for their linear, second, and third-order nonlinear optical properties, with a focus on their potential in semiconductor devices. The research offers insights into the compound's optoelectronic and charge transport properties, indicating its suitability in various semiconductor applications (Shkir et al., 2019).

特性

IUPAC Name |

4-(2-bromoprop-2-enyl)-1,2-dichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXOGYOWQYDEHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=C(C=C1)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373628 |

Source

|

| Record name | 2-Bromo-3-(3,4-dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(3,4-dichlorophenyl)-1-propene | |

CAS RN |

842140-32-3 |

Source

|

| Record name | 2-Bromo-3-(3,4-dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

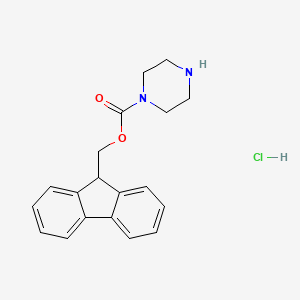

![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)